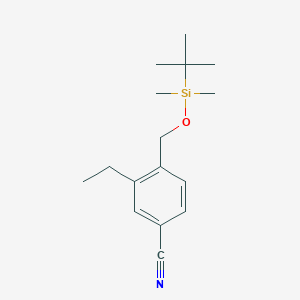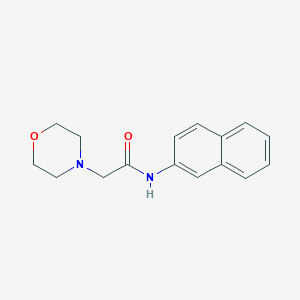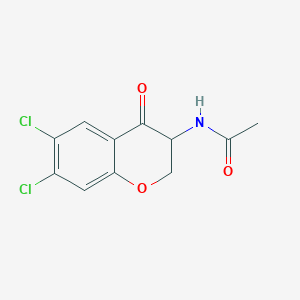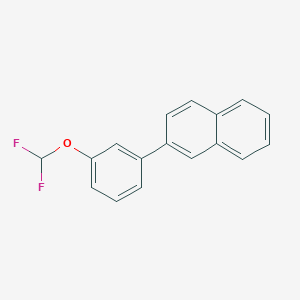![molecular formula C17H23NO2 B11848643 (3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of an appropriate indole derivative with a dioxolane moiety under acidic conditions. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and a controlled temperature environment to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often under basic or neutral conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of (3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3A’S,7A’R)-Methyl 7A’-(Phenylsulfonyl)-1’,2’,3’,3A’,4’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,5’-Indene]
- (3A’R,7A’S)-1’,3’,3A’,4’,7’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,2’-Indene]
- (3A’R,6’R,7’S,7A’R)-7’-(E)-4-(1,3-Dioxolan-2-Yl)But-1-Enyl)-7A’-(3-(Methoxymethoxy)Propyl)-2’,3’,3’,6’-Tetramethyl-3’,3A’,4’,6’,7’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,5’-Indene]
Uniqueness
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] stands out due to its unique spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C17H23NO2 |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
(3'aS,7'aR)-1'-benzylspiro[1,3-dioxolane-2,5'-3,3a,4,6,7,7a-hexahydro-2H-indole] |
InChI |
InChI=1S/C17H23NO2/c1-2-4-14(5-3-1)13-18-9-7-15-12-17(8-6-16(15)18)19-10-11-20-17/h1-5,15-16H,6-13H2/t15-,16+/m0/s1 |
InChI-Schlüssel |
ZMKWNAKPBWXVCS-JKSUJKDBSA-N |
Isomerische SMILES |
C1CC2(C[C@H]3[C@@H]1N(CC3)CC4=CC=CC=C4)OCCO2 |
Kanonische SMILES |
C1CC2(CC3C1N(CC3)CC4=CC=CC=C4)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11848584.png)







![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)
